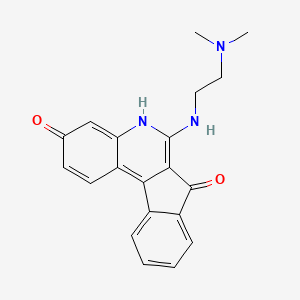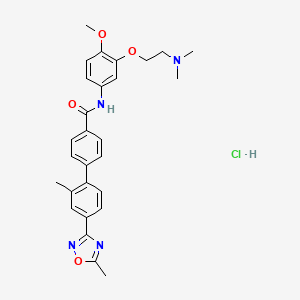
SB 216641 hydrochloride
説明
SB 216641 hydrochloride is a selective antagonist of the serotonin receptor 5-HT1B . It shows high affinity and selectivity for h5-HT1B receptors over h5-HT1D receptors . It is used in scientific research and has demonstrated anxiolytic effects in animal studies .
Molecular Structure Analysis
The molecular weight of SB 216641 hydrochloride is 523.03 g/mol . The chemical formula is C28H31ClN4O4 . The IUPAC name is N-[3-[3-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2’-methyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-carboxamide hydrochloride .Physical And Chemical Properties Analysis
SB 216641 hydrochloride is a solid substance . It is soluble in water to 25 mM (with warming) . .科学的研究の応用
Role in Sensitization to Amphetamine
- Study Context: Exploration of how 5-HT(1B) receptor ligands, including SB 216641, affect the development or expression phase of sensitization to amphetamine-induced locomotor response in mice.
- Findings: SB 216641 was found to influence the behavioral response to amphetamine, suggesting a role in the development, but not expression, of behavioral sensitization to amphetamine in mice (Przegaliński et al., 2001).
Interaction with Tramadol
- Study Context: Investigation of the role of 5-HT1A and 5-HT1B receptors, including the effect of SB 216641, on the analgesic and antidepressant-like effect of tramadol in mice.
- Findings: SB 216641 did not significantly modify either the analgesic or the antidepressant-like effects of tramadol, indicating a specific role of 5-HT1A receptors in these effects (Berrocoso et al., 2006).
Serotonin Release in Raphe Nuclei
- Study Context: Examination of 5-HT7 Heteroreceptor-Mediated Inhibition of [3H]Serotonin Release in raphe nuclei slices of rats, and the impact of SB 216641.
- Findings: SB 216641 antagonized the effect of 5-CT on [3H]5-HT overflow, indicating its role in the inhibition of serotonin release in raphe nuclei (Hársing et al., 2004).
Role in Self-Administration of Cocaine
- Study Context: Assessing the effects of serotonin 5-HT1B receptor ligands, including SB 216641, on cocaine- and food-maintained self-administration in rats.
- Findings: SB 216641 was found to be inactive in altering cocaine-maintained responding, indicating that tonic activation of 5-HT1B receptors is not required for cocaine reinforcement (Przegaliński et al., 2007).
Effects on Anxiety and Depression Models
- Study Context: Investigation of the effects of SB 216641 in animal models of anxiety and depression.
- Findings: SB 216641 showed anxiolytic-like effects in various preclinical models, indicating its potential in treating anxiety-related disorders (Tatarczyńska et al., 2004).
Impact on Amphetamine Self-Administration
- Study Context: Examining the effect of SB 216641 on amphetamine self-administration in rats.
- Findings: SB 216641 did not affect self-administration of amphetamine, suggesting no involvement of tonic activation of5-HT(1B) receptors in this behavior (Miszkiel et al., 2012).
Serotonin Autoreceptor Subtypes
- Study Context: Investigating multiple 5-HT(1) autoreceptor subtypes in the rostral raphé nuclei and the role of SB 216641.
- Findings: The study found that 5-HT release is controlled by 5-HT(1A), 5-HT(1B), and 5-HT(1D) autoreceptors, with SB 216641 specifically impacting the 5-HT(1B) receptors (Hopwood & Stamford, 2001).
Anxiolytic-Like Effect Mechanism
- Study Context: Examination of the anxiolytic-like effect of 5-HT1B receptor ligands, including SB 216641, in rats.
- Findings: SB 216641's anxiolytic-like effect is possibly linked to the postsynaptic 5-HT1B receptors or/and 5-HT1B heteroreceptors, suggesting an indirect involvement of benzodiazepine receptors in its effects (Chojnacka-wójcik et al., 2005).
Selective Targeting of Leukemic Over Normal Stem Cells
- Study Context: Exploring the selective targeting of leukemic over normal stem cells by SB-216641.
- Findings: SB-216641 demonstrated dose-dependent activity against leukemia, indicating its potential in leukemia therapy and the importance of the 5-HT1B pathway in leukemia stem cell biology (Kahn et al., 2011).
Safety And Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
特性
IUPAC Name |
N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4.ClH/c1-18-16-22(27-29-19(2)36-31-27)10-12-24(18)20-6-8-21(9-7-20)28(33)30-23-11-13-25(34-5)26(17-23)35-15-14-32(3)4;/h6-13,16-17H,14-15H2,1-5H3,(H,30,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBMDMNORXKGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042625 | |
| Record name | SB 216641 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SB 216641 hydrochloride | |
CAS RN |
193611-67-5 | |
| Record name | SB 216641A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193611675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



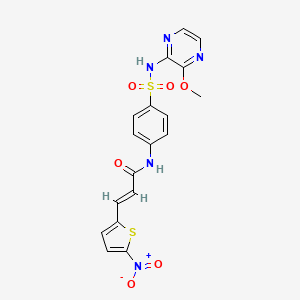
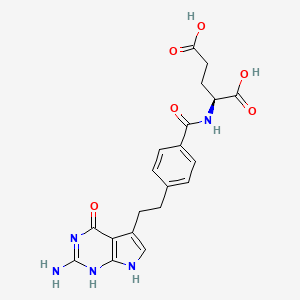
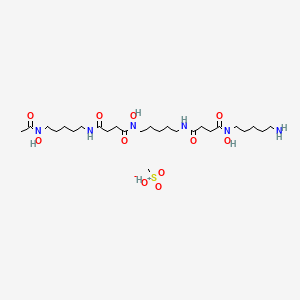
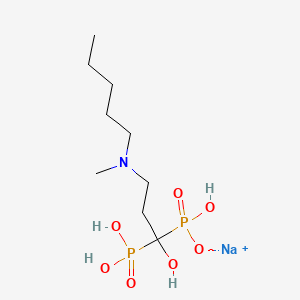
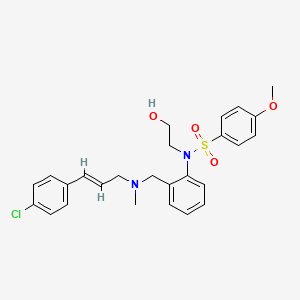
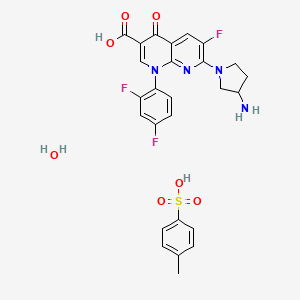
![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B1662203.png)
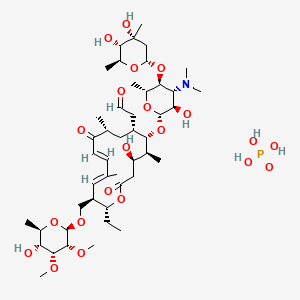
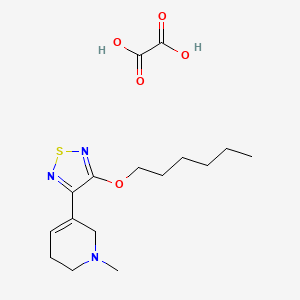
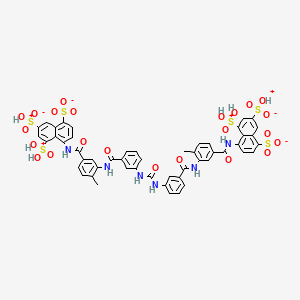
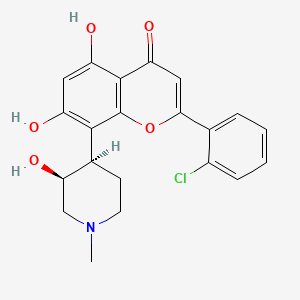
![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)
![(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride](/img/structure/B1662209.png)
